molecular formula C17H20O4 B2541161 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 220327-44-6

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2541161
CAS No.: 220327-44-6
M. Wt: 288.343
InChI Key: BGAZGUZBSNPFDQ-UHFFFAOYSA-N
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Description

3-Acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in chemical and pharmaceutical research. This compound features the core 2H-chromen-2-one scaffold, substituted with an acetyl group at the 3-position, a hexyl chain at the 6-position, and a hydroxy group at the 7-position . The coumarin scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a wide spectrum of biological activities . The specific substitution pattern on this molecule suggests several research applications. The 3-acetyl group is a versatile chemical handle for synthesizing more complex heterocyclic systems, such as pyrazoles, pyrimidines, and various fused heterocycles, which are valuable for creating screening libraries in drug discovery . Furthermore, the electron-donating 7-hydroxy group, in conjunction with the electron-accepting 3-acetyl group, creates a push-pull system that is characteristic of fluorophores with intramolecular charge transfer (ICT) properties . This makes the compound a promising precursor for developing fluorescent probes and organic optical materials, with potential applications in OLEDs, sensors, and bioimaging . The lipophilic hexyl chain is expected to influence the compound's solubility and membrane permeability, which can be a critical factor in biological assays. Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-acetyl-6-hexyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-4-5-6-7-12-8-13-9-14(11(2)18)17(20)21-16(13)10-15(12)19/h8-10,19H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZGUZBSNPFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

The Pechmann condensation, a classical method for coumarin synthesis, involves acid-catalyzed cyclization of phenols with β-keto esters. For 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one, 4-hexylresorcinol serves as the phenolic precursor, while ethyl acetoacetate provides the acetyl group (Figure 1A).

Reaction Conditions :

  • Catalyst: Concentrated sulfuric acid (10 mol%)
  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 6 hours
  • Yield: 58–62%

Mechanistic Insights :
The hexyl group at position 6 is introduced via the resorcinol derivative, ensuring regioselectivity. Acetylation occurs in situ during cyclization, facilitated by the electron-donating hydroxyl group at position 7.

Limitations :

  • Competing side reactions reduce yield.
  • Requires purification via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1).

Knoevenagel Condensation with Functionalized Salicylaldehydes

Aldehyde Synthesis and Cyclization

This method employs 6-hexyl-2,4-dihydroxybenzaldehyde and ethyl acetoacetate under basic conditions (Figure 1B).

Reaction Conditions :

  • Base: Piperidine (5 mol%)
  • Solvent: Acetonitrile
  • Temperature: 50°C, 4 hours
  • Yield: 65–70%

Key Advantages :

  • Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.
  • Avoids strong acids, enhancing functional group compatibility.

Characterization Data :

  • 1H NMR (CDCl3) : δ 2.39 (s, 3H, CH3), 1.56–1.23 (m, 10H, hexyl chain), 6.22 (s, 1H, H-4), 7.71 (d, J = 8.8 Hz, H-5).
  • FTIR : 1735 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, acetyl), 1618 cm⁻¹ (aromatic C=C).

Multi-Step Alkylation and Acetylation

Stepwise Functionalization of 7-Hydroxycoumarin

This approach modifies preformed 7-hydroxycoumarin through Friedel-Crafts alkylation and subsequent acetylation (Figure 1C).

Step 1: Hexyl Group Introduction

  • Substrate : 7-Hydroxycoumarin
  • Reagent : 1-Bromohexane, AlCl3 (Lewis acid)
  • Conditions : Dichloromethane, reflux, 12 hours
  • Yield : 45–50%

Step 2: Acetylation at Position 3

  • Reagent : Acetic anhydride, H3PO4
  • Conditions : 150°C, 2 hours
  • Yield : 85–90%

Challenges :

  • Low regioselectivity in alkylation necessitates protecting group strategies (e.g., O-benzylation).
  • HPLC purification required to isolate 6-hexyl isomer.

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation enhances reaction kinetics for one-pot synthesis (Figure 1D).

Reaction Conditions :

  • Substrates : 4-Hexylresorcinol, ethyl acetoacetate
  • Catalyst : FeCl3·6H2O (10 mol%)
  • Power : 300 W, 15 minutes
  • Yield : 78%

Advantages :

  • 8-fold reduction in reaction time compared to conventional heating.
  • Minimal side products observed via TLC.

Biosynthetic Approaches

Enzymatic Hydroxylation and Alkylation

While less common, fungal cytochrome P450 enzymes (e.g., Aspergillus niger) hydroxylate 6-hexylcoumarin at position 7, followed by acetylation using acetyl-CoA.

Yield : <30% (low scalability)
Applications : Eco-friendly synthesis for niche pharmaceutical uses.

Comparative Analysis of Methods

Method Starting Materials Catalyst Time Yield Advantages
Pechmann Condensation 4-Hexylresorcinol, ethyl acetoacetate H2SO4 6 h 58–62% Simple setup, high scalability
Knoevenagel Condensation 6-Hexyl-2,4-dihydroxybenzaldehyde Piperidine 4 h 65–70% Acid-free, regioselective
Multi-Step Alkylation 7-Hydroxycoumarin, 1-bromohexane AlCl3, H3PO4 14 h 38–43% Modular functionalization
Microwave-Assisted 4-Hexylresorcinol, ethyl acetoacetate FeCl3·6H2O 0.25 h 78% Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The structural features of coumarin derivatives significantly impact their physical and chemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
3-Acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one 3-acetyl, 6-hexyl, 7-hydroxy Not provided Not provided Not reported -
6-Acetyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one 6-acetyl, 3,4,8-trimethyl C₁₄H₁₄O₄ 246.27 Not reported
8-Acetyl-7-hydroxy-2H-chromen-2-one 8-acetyl, 7-hydroxy C₁₂H₁₀O₅ 234.21 197–199
3-Acetyl-6-bromo-2H-chromen-2-one 3-acetyl, 6-bromo C₁₁H₇BrO₃ 267.08 Not reported
3-Acetyl-6-chloro-2H-chromen-2-one 3-acetyl, 6-chloro C₁₁H₇ClO₃ 222.62 Not reported
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 6-chloro, 7-hydroxy, 3,4-dimethyl C₁₂H₁₁ClO₃ 224.64 Not reported
7-Hydroxy-3-phenyl-2H-chromen-2-one 7-hydroxy, 3-phenyl C₁₅H₁₀O₃ 238.00 217–219
Key Observations:
  • Hexyl vs.
  • Acetyl Positioning : The 3-acetyl group in the target compound may sterically hinder interactions at the coumarin core compared to 8-acetyl derivatives .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl in ) exhibit higher melting points (~217°C) than alkylated or halogenated analogs, suggesting stronger intermolecular forces.

Structural Characterization Tools

  • X-ray Crystallography : Programs like SHELXL and Mercury are widely used for determining coumarin crystal structures, revealing packing patterns influenced by substituents.
  • Spectroscopy : NMR and mass spectrometry (e.g., ) confirm substituent positions and purity.

Biological Activity

3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one is a derivative of the coumarin family, which is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This compound's structure includes an acetyl group and a hexyl chain, which contribute to its unique biological profile.

  • Chemical Formula : C15H18O3
  • CAS Number : 220327-44-6
  • Molecular Weight : 246.30 g/mol

The synthesis of this compound typically involves the alkylation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to yield the desired product efficiently.

Antioxidant Properties

This compound exhibits significant antioxidant activity. The hydroxyl group in its structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in mitigating damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial effects against a range of pathogens. Its lipophilic nature enables it to penetrate microbial cell membranes, disrupting cellular functions and leading to cell death. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)
HSC-39 (Gastric Carcinoma)10.5 ± 0.5
Caco-2 (Colon Carcinoma)12.3 ± 0.7
Hep-G2 (Liver Carcinoma)8.9 ± 0.4

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

  • Fluorescent Probing : Its pH-dependent fluorescence makes it useful for monitoring biological processes.
  • Cell Membrane Disruption : By penetrating microbial membranes, it disrupts vital functions.
  • Antioxidative Mechanisms : The compound can neutralize reactive oxygen species (ROS), reducing oxidative stress within cells .

Study on Anticancer Effects

In a study assessing the anticancer effects of various coumarin derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a lower IC50 compared to many related compounds, highlighting its potential as a lead candidate for further development in cancer therapeutics .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion and broth microdilution methods to assess activity, confirming its potential use as a natural antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 3-acetyl-6-hexyl-7-hydroxy-2H-chromen-2-one, and what key reaction conditions influence yield?

The synthesis of chromenone derivatives typically involves cyclization or condensation reactions. A common approach is the Pechmann condensation , where phenols react with β-keto esters in acidic conditions to form coumarin scaffolds . For example, malonic acid and substituted phenols can undergo cyclization in phosphorous oxychloride (POCl₃) with zinc chloride as a catalyst, yielding 4-hydroxy-6-substituted-2H-chromen-2-one derivatives . Modifications, such as introducing acetyl and hexyl groups, may require Friedel-Crafts acylation or alkylation under controlled temperatures (60–80°C) and anhydrous conditions to prevent side reactions . Key factors influencing yield include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂, AlCl₃) enhance electrophilic substitution.
  • Solvent polarity : Non-polar solvents (e.g., toluene) improve regioselectivity for acetylation .
  • Reaction time : Prolonged heating (>12 hours) may degrade thermally sensitive substituents .

Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?

Structural elucidation relies on complementary spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR, while aromatic protons resonate between 6.5–8.5 ppm in ¹H NMR .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹, carbonyl bands at 1700–1750 cm⁻¹) .
  • X-ray crystallography : Resolves 3D atomic arrangements. Programs like SHELXL refine crystal structures using least-squares minimization, with R-factors <5% indicating high accuracy .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectral data for chromenone derivatives?

Discrepancies often arise from solvent effects or conformational flexibility not captured in gas-phase simulations. Mitigation strategies include:

  • DFT calculations with implicit solvent models (e.g., PCM or SMD) to account for solvation .
  • Dynamic NMR studies to detect rotameric equilibria affecting peak splitting .
  • Crystallographic validation : Compare computed and experimental torsion angles to identify steric clashes or packing effects .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELX programs, and how are they mitigated?

Challenges include:

  • Disordered substituents : The hexyl chain may exhibit positional disorder, requiring PART commands in SHELXL to model split positions .
  • Twinned crystals : Use the TWIN/BASF instructions in SHELXL to refine twin laws and scale datasets .
  • Weak high-angle data : Apply HKLF 5 to incorporate intensity statistics for low-resolution data . Validation tools like PLATON should assess hydrogen bonding and π-π stacking post-refinement .

Advanced: How can reaction parameters be optimized to enhance regioselectivity in the acetylation of chromenone derivatives?

Regioselective acetylation is influenced by:

  • Substituent directing effects : Electron-donating groups (e.g., -OH) ortho to the reaction site promote acetylation .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .
  • Catalytic systems : Enzymatic catalysts (e.g., lipases) under mild conditions improve selectivity for bulky substituents like hexyl chains .

Advanced: What methodological approaches are used to correlate substituent effects with bioactivity in chromenone analogs?

  • QSAR modeling : Correlate substituent parameters (e.g., logP, Hammett σ) with bioactivity data using partial least squares regression .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) to identify key binding motifs. For example, the acetyl group may form hydrogen bonds with kinase active sites .
  • In vitro assays : Pair structural analogs with cytotoxicity or enzyme inhibition tests to validate computational predictions .

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